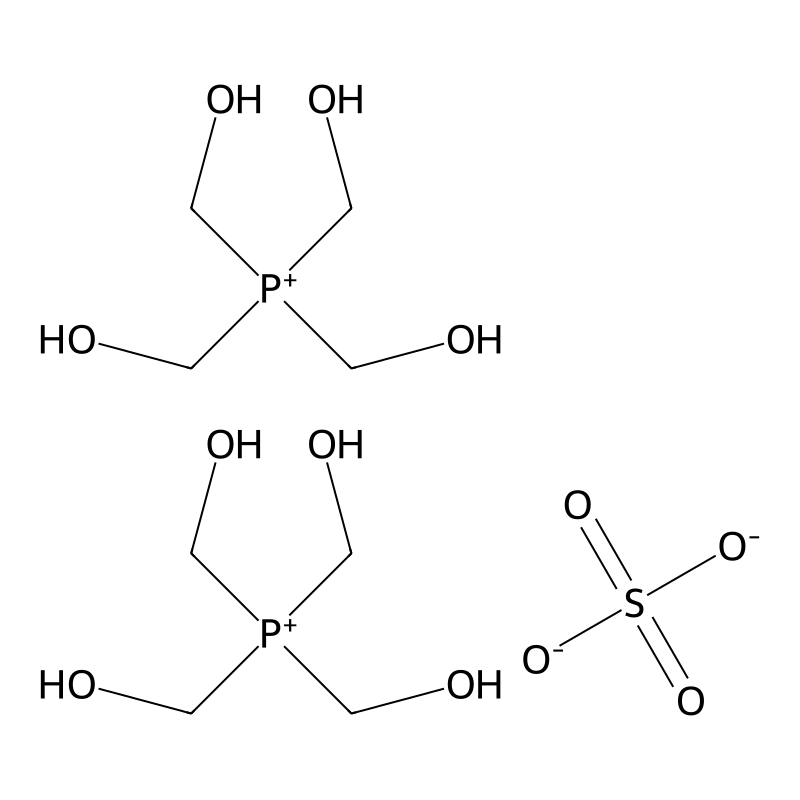

Tetrakis(hydroxymethyl)phosphonium sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 1X10+6 mg/L /miscible/ at 25 °C (est)

Canonical SMILES

Antimicrobial Properties:

THPS has been studied for its ability to inhibit the growth of various microorganisms, including bacteria, algae, and fungi. Research suggests that THPS disrupts the cell membrane of these organisms, leading to cell death. Studies have shown its effectiveness against a broad spectrum of bacteria, including both Gram-positive and Gram-negative species []. Additionally, research has demonstrated its efficacy against algae and fungi commonly found in water treatment systems [].

Biodegradation:

A significant advantage of THPS in scientific research is its biodegradability. Unlike some traditional biocides, THPS breaks down readily into harmless byproducts, making it an environmentally friendly option for various applications. Studies have shown that THPS can be readily degraded by microorganisms commonly found in the environment []. This rapid biodegradation minimizes the risk of long-term environmental contamination.

Potential Applications:

Due to its antimicrobial properties and biodegradability, THPS has been explored for various scientific research applications, including:

- Maintaining sterility in cell cultures: THPS can be used to control microbial growth in cell culture media, ensuring the sterility and integrity of the cultured cells [].

- Preventing biofouling in research equipment: THPS can be used to prevent the growth of microorganisms on surfaces of research equipment, such as pipelines and storage tanks, which can interfere with experiments and damage equipment [].

- Studying microbial communities: THPS can be used as a selective agent in studies of microbial communities. By targeting specific types of microorganisms, researchers can gain insights into the composition and function of these communities.

Tetrakis(hydroxymethyl)phosphonium sulfate, commonly referred to as THPS, is an organophosphorus compound with the molecular formula and a molecular weight of 406.28 g/mol. It appears as a clear, colorless to almost colorless viscous liquid and is highly soluble in water, making it suitable for various applications in aqueous solutions . THPS is primarily known for its antimicrobial properties, being significantly less toxic and more biodegradable than traditional biocides, which makes it an attractive option for industrial and environmental applications .

Toxicity

THPS is generally considered to be less toxic than many traditional biocides []. However, it can cause skin and eye irritation upon contact [].Safety Precautions: Standard personal protective equipment (PPE) including gloves, safety glasses, and respirator should be worn when handling THPS [].

Environmental Considerations

THPS is biodegradable, making it a more environmentally friendly alternative to some biocides [].

THPS is synthesized through a chemical reaction involving phosphine gas and aqueous formaldehyde in the presence of sulfuric acid. This reaction produces THPS along with other phosphonium salts, which can exist in equilibrium with tris(hydroxymethyl)phosphine and methylene glycol under certain conditions . The compound is known to react with oxidizing agents and alkalis, which can lead to instability or degradation of the product .

THPS exhibits significant biological activity as a biocide, particularly effective against sulfate-reducing bacteria that contribute to corrosion in industrial systems . Studies have shown that it acts rapidly against various microbial strains, making it useful in preventing microbiologically influenced corrosion (MIC) in oil and gas pipelines . While THPS has demonstrated efficacy in controlling microbial populations, its safety profile indicates potential toxicity at high concentrations, necessitating careful handling and application .

The primary synthesis method for THPS involves the following steps:

- Reaction Setup: Phosphine gas is introduced into an aqueous solution containing formaldehyde and sulfuric acid.

- Chemical Reaction: The phosphine reacts with formaldehyde to form the tetrakis(hydroxymethyl)phosphonium structure, while sulfuric acid acts as a catalyst.

- Isolation: The resulting product is purified to yield a concentrated aqueous solution of THPS, typically around 70-80% concentration .

This batch process allows for the efficient production of THPS at scale for industrial applications.

THPS has a wide range of applications across various industries:

- Biocide: Used in water treatment systems to eliminate bacteria and prevent biofilm formation.

- Flame Retardant: Employed in textiles and plastics to impart flame resistance.

- Corrosion Inhibitor: Effective in preventing corrosion in oilfield operations and other industrial settings.

- Leather Tanning Agent: Utilized in the leather industry to improve the quality of tanned leather products .

Research has indicated that THPS interacts effectively with microbial communities, particularly those involved in corrosion processes. Studies have shown that it can inhibit the growth of sulfate-reducing bacteria such as Desulfovibrio vulgaris, which are known to cause pitting corrosion in pipelines. The compound's efficacy as a biocide is attributed to its ability to disrupt cellular processes within these microorganisms .

Additionally, THPS has been tested for its mutagenic potential; while it did not induce significant mutations in bacterial models, some studies reported chromosomal aberrations in mammalian cells under specific conditions .

Several compounds share structural similarities or functional roles with tetrakis(hydroxymethyl)phosphonium sulfate. Below is a comparison highlighting their unique attributes:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| Tetrakis(hydroxymethyl)phosphonium chloride | 55566-30-8 | Used as a biocide; less effective than sulfate variant |

| Tetrakis(hydroxymethyl)phosphonium acetate | 55818-96-7 | Primarily used for textile finishes; different salt form |

| Tetrakis(hydroxymethyl)phosphonium phosphate | 55818-96-7 | Similar applications but varies in reactivity and stability |

| Tris(hydroxymethyl)aminomethane | 77-86-1 | Used as a buffer; lacks biocidal properties |

Tetrakis(hydroxymethyl)phosphonium sulfate stands out due to its superior biodegradability and lower toxicity compared to traditional biocides, making it more environmentally friendly while maintaining effective antimicrobial properties . Its versatility across multiple industries further emphasizes its unique position among similar compounds.

Physical Description

DryPowder; Liquid

Color/Form

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 323 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 321 of 323 companies with hazard statement code(s):;

H301+H331 (12.15%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H301 (43.61%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (51.4%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H331 (67.29%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H340 (17.13%): May cause genetic defects [Danger Germ cell mutagenicity];

H360 (41.74%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (32.4%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H400 (87.85%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (29.91%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

8.12 mm Hg at 25 °C (est)

Pictograms

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Methods of Manufacturing

REACTION OF FORMALDEHYDE WITH PHOSPHINE IN AQUEOUS SULFURIC ACID

The salts are produced by the reaction of formaldehyde with phospine in the appropriate aqueous acid. /Tetrakis(hydroxymethyl)phosphonium salts/

General Manufacturing Information

Oil and gas drilling, extraction, and support activities

Textiles, apparel, and leather manufacturing

Utilities

Phosphonium, tetrakis(hydroxymethyl)-, sulfate (2:1): ACTIVE

THPC /tetrakis(hydroxymethyl) phosphonium chloride/ has been replaced by the sulfate salt THPS because of possible toxicity concerns with THPC, which is no longer manufactured.

Storage Conditions

Storing containers in contained areas and use of spill containment pallets will control the size of potential spills. /AQUCAR THPS 75 Water Treatment Microbiocide/